![molecular formula C14H11FN4O3 B2554971 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one CAS No. 1796909-39-1](/img/structure/B2554971.png)
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy used for the treatment of non-small cell lung cancer (NSCLC) with certain EGFR mutations. AZD-9291 has shown promising results in clinical trials and has been approved by the United States Food and Drug Administration (FDA) for the treatment of NSCLC.
作用机制
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its activity and downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells with EGFR mutations, while sparing normal cells. The T790M mutation, which is associated with resistance to first-generation EGFR inhibitors, is particularly sensitive to 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been shown to have a favorable pharmacokinetic profile, with rapid absorption and distribution to target tissues. It has a long half-life and is metabolized primarily by the liver. 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been shown to have minimal drug-drug interactions and does not significantly affect the QT interval, a measure of cardiac function.
实验室实验的优点和局限性
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has several advantages for use in lab experiments. It selectively targets mutant EGFR, making it a useful tool for studying EGFR signaling pathways and their role in cancer progression. It is also less toxic than traditional chemotherapy, making it suitable for use in cell culture and animal models. However, its irreversible binding to EGFR can make it difficult to study the effects of EGFR inhibition on cell signaling pathways.
未来方向
There are several future directions for the study of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one. One area of interest is the use of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one in combination with other targeted therapies, such as immune checkpoint inhibitors, to improve treatment outcomes. Another area of research is the development of biomarkers to predict response to 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one and other EGFR inhibitors. Additionally, further studies are needed to understand the mechanisms of resistance to 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one and to develop strategies to overcome resistance.
合成方法
The synthesis of 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one involves several steps, including the condensation of 4-fluoroaniline with 3-nitropyridine-2-carbaldehyde to form 4-fluoro-N-(3-nitropyridin-2-yl)aniline. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form 1-(4-fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one. The final product is purified using chromatography and recrystallization.
科学研究应用
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR mutations, particularly the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. 1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one selectively targets mutant EGFR, sparing normal cells and reducing toxicity compared to traditional chemotherapy. It has also shown potential for use in combination with other therapies, such as immune checkpoint inhibitors.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-9-3-5-10(6-4-9)18-8-11(14(18)20)17-13-12(19(21)22)2-1-7-16-13/h1-7,11H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDHQHTDWTKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

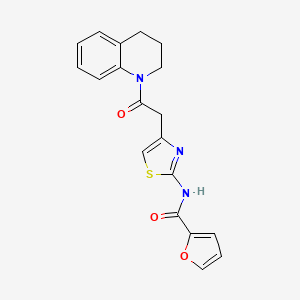
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2554889.png)
![2-Chloro-N-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)phenyl]acetamide](/img/structure/B2554890.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)

![(5-Chlorobenzo[d]isothiazol-3-yl)methanamine hydrochloride](/img/structure/B2554899.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2554901.png)
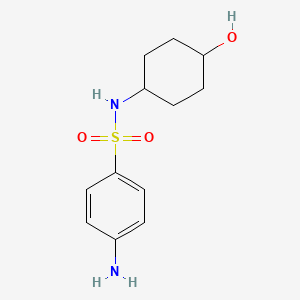
![methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate](/img/structure/B2554904.png)
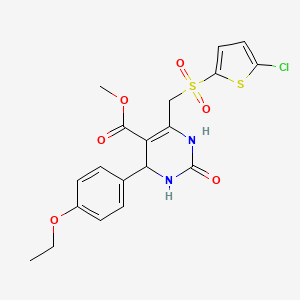
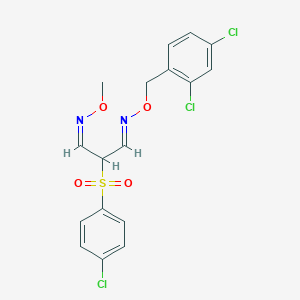
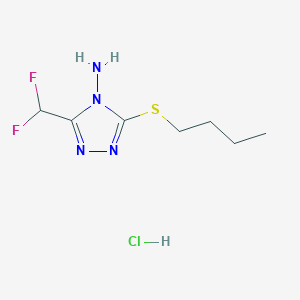
![7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2554910.png)